2-Bromo-6-(naphthalen-2-yl)naphthalene

Descripción general

Descripción

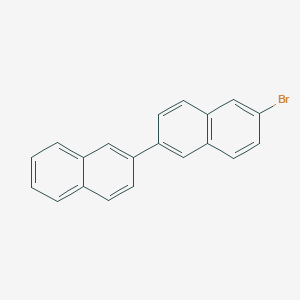

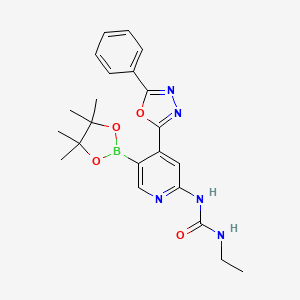

“2-Bromo-6-(naphthalen-2-yl)naphthalene” is a chemical compound with the molecular formula C20H13Br . Its molecular weight is 333.22 . It is also known as "6-bromo-2,2’-binaphthalene" .

Synthesis Analysis

The synthesis of “2-Bromo-6-(naphthalen-2-yl)naphthalene” can be achieved from “2,6-DIBROMONAPHTHALENE” and "2-Naphthaleneboronic acid" . More details about the synthesis process can be found in the referenced literature .Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(naphthalen-2-yl)naphthalene” consists of a bromine atom attached to a naphthalene ring, which is further attached to another naphthalene ring . The exact mass of the molecule is 332.02000 .Direcciones Futuras

While specific future directions for “2-Bromo-6-(naphthalen-2-yl)naphthalene” are not mentioned in the sources, it’s worth noting that naphthalene-based compounds have drawn great attention in various organic transformations due to their attributes, such as low cost, easy to handle, and eco-friendliness . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc., which have a wide spectrum of biological activities . Therefore, there is considerable thrust for the development of efficient synthetic strategies for producing these compounds .

Propiedades

IUPAC Name |

2-bromo-6-naphthalen-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br/c21-20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSRUMBGSVISHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80727061 | |

| Record name | 6-Bromo-2,2'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(naphthalen-2-yl)naphthalene | |

CAS RN |

62156-75-6 | |

| Record name | 6-Bromo-2,2'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Methylpyrazine-2-carbonyl)amino]non-8-enoic acid](/img/structure/B1509532.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-thiol](/img/structure/B1509537.png)

![Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B1509547.png)

![2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B1509561.png)

![(R)-7-[3-Amino-4-(2,4,5-trifluoro-phenyl)-butyryl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid methyl ester](/img/structure/B1509574.png)

![3-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1509585.png)